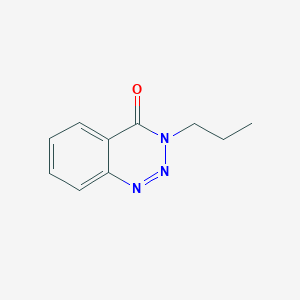

3-propyl-1,2,3-benzotriazin-4(3H)-one

Description

3-Propyl-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound featuring a benzotriazinone core substituted with a linear propyl group at the N3 position. Its synthesis involves multistep reactions starting from isatin, proceeding through nitration, alkylation, cyclization, and reduction to yield intermediates like 6-amino-N-propyl-1,2,3-benzotriazin-4(3H)-one (11a), which is further functionalized into sulfonamide hybrids (12a–12f) . Key spectroscopic characteristics include:

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-propyl-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C10H11N3O/c1-2-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,2,7H2,1H3 |

InChI Key |

URTNYDOSUYKMJN-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=CC=CC=C2N=N1 |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The benzotriazinone scaffold exhibits diverse bioactivity depending on substituents. Key analogs include:

Key Observations :

- Hydroxy Derivative : Higher polarity (hydroxy group) contributes to elevated melting point (184–189°C) and utility in peptide synthesis.

- Propyl vs. Isopropyl : Linear vs. branched chains may influence lipophilicity and metabolic stability.

- Chloro Substitution: Enhances electrophilicity, enabling nucleophilic substitution (e.g., with dimethylaminopropyl chloride in ).

Reactivity and Stability

- Reduction: Benzotriazinones with -N=N=N- moieties are prone to reductive cleavage. For example, reduction of 1,2,3-benzotriazine derivatives yields indazoles, a reactivity pattern observed across analogs .

- Hydrolysis: The benzotriazinone ring can hydrolyze under acidic/basic conditions, acting as a "masked" diazonium compound. Substituents like propyl or hydroxy may modulate hydrolysis rates .

- Functionalization : The N3-propyl group in 11a allows sulfonamide coupling, whereas the hydroxy analog (HOOBt) participates in carbodiimide-mediated peptide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.